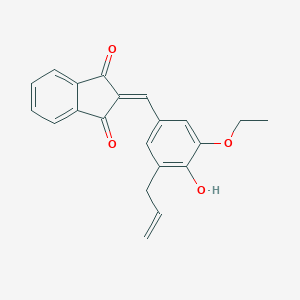
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, also known as AEHD, is a synthetic compound that belongs to the family of chalcones. It has been the focus of scientific research due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to inhibit the expression of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in vivo.
将来の方向性
There are several future directions for research on 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, future research could focus on developing derivatives of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione with improved pharmacological properties.
合成法
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione can be synthesized through the Claisen-Schmidt condensation reaction between 3-allyl-5-ethoxy-4-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been studied for its ability to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
特性
製品名 |
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione |
|---|---|
分子式 |
C21H18O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H18O4/c1-3-7-14-10-13(12-18(19(14)22)25-4-2)11-17-20(23)15-8-5-6-9-16(15)21(17)24/h3,5-6,8-12,22H,1,4,7H2,2H3 |
InChIキー |
AULKPJXJCPIYHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate](/img/structure/B302387.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302394.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B302396.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B302401.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B302402.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B302405.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302407.png)
![4-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302408.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B302410.png)